molecular formula C19H20N2O3 B249268 1-Benzoyl-4-(4-methoxybenzoyl)piperazine

1-Benzoyl-4-(4-methoxybenzoyl)piperazine

Katalognummer B249268
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: WFFHQYKKOBPGIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-4-(4-methoxybenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is commonly used as a recreational drug due to its stimulant properties. However, its potential as a research chemical has been explored in recent years.

Wirkmechanismus

1-Benzoyl-4-(4-methoxybenzoyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in an increase in alertness, energy, and mood. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine also acts as a non-selective agonist of serotonin receptors, which further enhances its stimulant effects.
Biochemical and Physiological Effects
1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also leads to an increase in the release of certain hormones, such as dopamine and norepinephrine. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been found to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and mood.

Vorteile Und Einschränkungen Für Laborexperimente

1-Benzoyl-4-(4-methoxybenzoyl)piperazine has several advantages as a research chemical. It is relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine also has a well-defined mechanism of action, which makes it a useful tool for studying the effects of dopamine and serotonin in the brain.
However, there are also limitations to using 1-Benzoyl-4-(4-methoxybenzoyl)piperazine in laboratory experiments. Its stimulant effects can be difficult to control, which can make it challenging to study its effects on the brain in a controlled environment. Additionally, its potential for abuse as a recreational drug makes it a controversial choice for scientific research.

Zukünftige Richtungen

There are several future directions for research on 1-Benzoyl-4-(4-methoxybenzoyl)piperazine. One potential area of study is its potential as a treatment for neurological disorders, such as ADHD and narcolepsy. Another area of research is its potential as a cognitive enhancer. Additionally, further studies are needed to explore the long-term effects of 1-Benzoyl-4-(4-methoxybenzoyl)piperazine use on the brain and body.
Conclusion
In conclusion, 1-Benzoyl-4-(4-methoxybenzoyl)piperazine, or 1-Benzoyl-4-(4-methoxybenzoyl)piperazine, is a synthetic compound that has potential as a research chemical. It has been found to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and mood. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. Its potential as a treatment for neurological disorders and cognitive enhancer has been explored. However, further research is needed to fully understand the effects of 1-Benzoyl-4-(4-methoxybenzoyl)piperazine on the brain and body.

Synthesemethoden

1-Benzoyl-4-(4-methoxybenzoyl)piperazine can be synthesized by reacting piperazine with benzoyl chloride and 4-methoxybenzoyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential as a treatment for certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has also been studied for its potential as a cognitive enhancer.

Eigenschaften

Produktname

1-Benzoyl-4-(4-methoxybenzoyl)piperazine

Molekularformel

C19H20N2O3

Molekulargewicht

324.4 g/mol

IUPAC-Name

[4-(4-methoxybenzoyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H20N2O3/c1-24-17-9-7-16(8-10-17)19(23)21-13-11-20(12-14-21)18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI-Schlüssel

WFFHQYKKOBPGIC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.